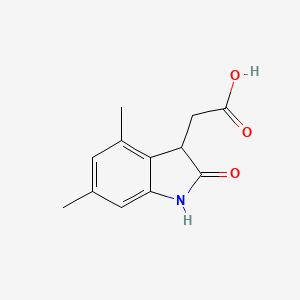

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

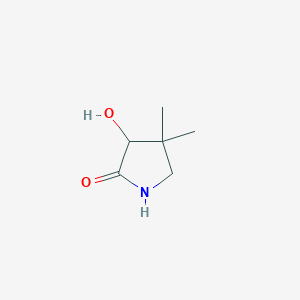

“(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid” is a chemical compound with the empirical formula C6H14N4 and a molecular weight of 142.20 . It is a solid in form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1NC2=CC ©=CC ©=C2C1CC (O)=O . The InChI key is HKNNXDHSHRLGCO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid in form . It has an empirical formula of C6H14N4 and a molecular weight of 142.20 . The SMILES string representation of its structure is O=C1NC2=CC ©=CC ©=C2C1CC (O)=O .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Indole derivatives are known to exhibit significant physiological and pharmacological properties. They can mimic the structure of peptides, bind reversibly to enzymes, and have been reported to promote beneficial estrogen metabolism in humans, possess anticarcinogenic properties, inhibit human prostate cancer cells, and exhibit free radical scavenging activities .

Anticancer Research

The application of indole derivatives in the treatment of cancer cells has attracted increasing attention. These compounds have been studied for their potential to treat various types of cancer due to their ability to interfere with cell proliferation and induce apoptosis in cancerous cells .

Antimicrobial Agents

Selective indole derivatives have been highlighted for their potent antioxidant and antimicrobial properties. They are being researched for their efficacy against a range of microbial pathogens .

Synthesis of Heterocyclic Compounds

Indole derivatives are utilized in the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions are valuable for creating complex molecular structures that can have diverse applications in medicinal chemistry .

Corrosion Inhibition

Some indole derivatives have been examined for their role as corrosion inhibitors. For example, they can be used to protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies as part of anti-HIV research. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .

Opioid Ligands Research

Research has been conducted on indole-aryl amide derivatives incorporating structures similar to tryptamine or indolyl acetic acid as opioid ligands. This research is part of ongoing efforts to discover new pain management solutions .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNXDHSHRLGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633306 |

Source

|

| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | |

CAS RN |

915922-61-1 |

Source

|

| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)